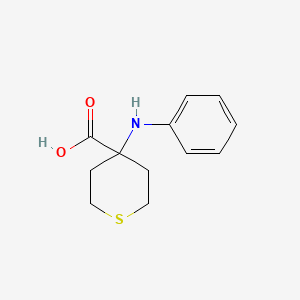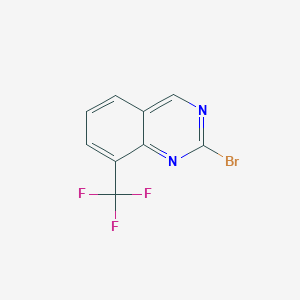
1-(6-Bromopyridin-3-YL)cyclobutanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6-Bromopyridin-3-YL)cyclobutanamine is a chemical compound with the molecular formula C9H11BrN2 and a molecular weight of 227.10 g/mol . This compound is characterized by the presence of a bromine atom attached to a pyridine ring, which is further connected to a cyclobutanamine moiety. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of 1-(6-Bromopyridin-3-YL)cyclobutanamine can be achieved through several synthetic routes. One common method involves the reaction of 6-bromopyridine-3-carbaldehyde with cyclobutanamine in the presence of a reducing agent such as sodium triacetoxyborohydride . The reaction is typically carried out in an organic solvent like toluene at room temperature. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
1-(6-Bromopyridin-3-YL)cyclobutanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The bromine atom in the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Applications De Recherche Scientifique
1-(6-Bromopyridin-3-YL)cyclobutanamine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its role as a ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of drug candidates.
Industry: It is used in the development of new materials and as an intermediate in the production of specialty chemicals
Mécanisme D'action
The mechanism of action of 1-(6-Bromopyridin-3-YL)cyclobutanamine involves its interaction with specific molecular targets. The bromine atom in the pyridine ring can participate in halogen bonding, which can influence the compound’s binding affinity to biological targets. Additionally, the cyclobutanamine moiety can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects .
Comparaison Avec Des Composés Similaires
1-(6-Bromopyridin-3-YL)cyclobutanamine can be compared with other similar compounds, such as:
1-(5-Bromopyridin-2-YL)cyclobutanamine: This compound has a similar structure but with the bromine atom positioned differently on the pyridine ring.
β-(6-Bromopyridin-3-YL)alanine: This compound is a heterocyclic amino acid with potential plant growth regulatory properties.
3-Phenyl-1-(4-(5-Bromopyridin-3-YL)-6-Phenylpyrimidin-2-YL)thiourea: This compound is studied for its potential use in treating type II diabetes mellitus.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propriétés
Formule moléculaire |
C9H11BrN2 |
|---|---|
Poids moléculaire |
227.10 g/mol |
Nom IUPAC |
1-(6-bromopyridin-3-yl)cyclobutan-1-amine |
InChI |
InChI=1S/C9H11BrN2/c10-8-3-2-7(6-12-8)9(11)4-1-5-9/h2-3,6H,1,4-5,11H2 |
Clé InChI |
WNAOOZXXPGXBRW-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C1)(C2=CN=C(C=C2)Br)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(R)-2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol](/img/structure/B12971940.png)



![9-Chloro-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one](/img/structure/B12971962.png)





![3,6-Dibromo-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B12971999.png)
